molecular formula C14H24N2O2 B11862127 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11862127
M. Wt: 252.35 g/mol
InChI Key: VGGGAWYGALUIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which are increasingly used in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .

Industrial Production Methods

the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and the development of more efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific structural features and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C14H24N2O2/c17-13-10-18-14(6-8-15-9-7-14)11-16(13)12-4-2-1-3-5-12/h12,15H,1-11H2

InChI Key

VGGGAWYGALUIPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3(CCNCC3)OCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.